8-Bromo-1,6-naphthyridin-5-amine is a chemical compound that belongs to the class of naphthyridines, which are heterocyclic compounds containing nitrogen atoms in their ring structure. This specific compound features a bromine atom at the 8-position and an amino group at the 5-position of the naphthyridine ring. It is of interest in various scientific fields, particularly in medicinal chemistry and pharmaceuticals, due to its potential biological activities.
The compound is classified as a heterocyclic amine, specifically a substituted naphthyridine. Naphthyridines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.
Synthesis of 8-Bromo-1,6-naphthyridin-5-amine can be achieved through various methods:
8-Bromo-1,6-naphthyridin-5-amine can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control and the presence of catalysts or solvents to optimize yields and selectivity.
The mechanism of action for 8-Bromo-1,6-naphthyridin-5-amine in biological systems often involves:
Research indicates that similar compounds have shown promising results in inhibiting cancer cell proliferation and exhibiting antimicrobial properties.
8-Bromo-1,6-naphthyridin-5-amine has potential applications in:
The compound 8-Bromo-1,6-naphthyridin-5-amine (CAS RN: 1820686-20-1) follows systematic IUPAC naming conventions based on the parent 1,6-naphthyridine scaffold. The name specifies:
NC1=C2C=CC=NC2=C(Br)C=N1
[1] [8] HCBBBKVKWONFFD-UHFFFAOYSA-N
[5] [8] MFCD22396116
[1] [5] Positional isomerism arises from variations in bromine/amine locations. For example:
Table 1: Nomenclature and Identifiers of Key 1,6-Naphthyridine Derivatives
Compound Name | CAS RN | Molecular Formula | SMILES |
---|---|---|---|
8-Bromo-1,6-naphthyridin-5-amine | 1820686-20-1 | C₈H₆BrN₃ | NC1=C2C=CC=NC2=C(Br)C=N1 |
3-Bromo-1,6-naphthyridin-5-amine | Not provided | C₈H₆BrN₃ | Not available |
8-Bromo-1,6-naphthyridin-5(6H)-one | 155057-97-9 | C₈H₅BrN₂O | O=C1C2=C(N=CC=C2)C(Br)=CN1 |
The 1,6-naphthyridine scaffold features a diazanaphthalene structure with nitrogen atoms at positions 1 and 6. This arrangement confers distinct electronic properties compared to isomers like 1,5-, 1,8-, or 2,7-naphthyridines:
Table 2: Structural and Electronic Comparison of Naphthyridine Derivatives
Feature | 8-Bromo-1,6-naphthyridin-5-amine | 8-Bromo-1,6-naphthyridin-5(6H)-one |
---|---|---|
Molecular Weight | 224.06 g/mol | 225.04 g/mol |
Hydrogen Bond Donors | 1 (NH₂) | 1 (NH lactam) |
Hydrogen Bond Acceptors | 2 (Ring N, NH₂) | 3 (Ring N, carbonyl O, NH) |
Topological Polar Surface Area (TPSA) | 51.8 Ų [8] | ~60 Ų (estimated) |
Bromination of 1,6-naphthyridine scaffolds occurs preferentially at electron-deficient sites activated by adjacent nitrogen atoms. For 1,6-naphthyridin-5-amines:
Substituent-Driven Applications:
Table 3: Bromination Effects on Physicochemical Properties
Property | 8-Bromo-1,6-naphthyridin-5-amine | 1,6-Naphthyridin-5-amine (Non-brominated) |
---|---|---|
Molecular Weight | 224.06 g/mol | 145.16 g/mol |
Consensus LogP | 1.67 [8] | ~0.5 (estimated) |
Water Solubility (ESOL) | 0.384 mg/mL [8] | Higher (estimated) |
Electrophilic Substitution Sites | C4, C7 (deactivated by Br) | C3, C8 (activated) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3